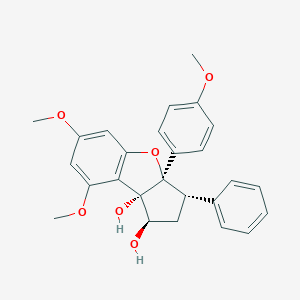

Rocaglaol

Description

a cytotoxic cyclopenta(b)benzofuran from the bark of Aglaia crassinervia; structure in first source

Properties

IUPAC Name |

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-HCBGRYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rocaglaol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglaol, a member of the rocaglate family of natural products, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its cytotoxic and immunomodulatory effects on cancer cells. By primarily targeting the eukaryotic translation initiation factor 4A (eIF4A), this compound selectively inhibits the translation of oncoproteins, leading to cell cycle arrest and apoptosis. Furthermore, recent evidence highlights its ability to modulate the tumor immune microenvironment, in part through the regulation of the PD-1/PD-L1 axis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Translation Initiation

The primary anti-cancer activity of this compound stems from its direct interaction with the DEAD-box RNA helicase, eIF4A.[1][2][3] this compound and its derivatives act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of a subset of mRNAs.[2][4] This stable this compound-eIF4A-mRNA complex creates a steric hindrance that impedes the scanning of the 43S pre-initiation complex, thereby stalling translation initiation.[2]

This selective inhibition of translation disproportionately affects the synthesis of proteins with short half-lives and those encoded by mRNAs with highly structured 5' UTRs, a characteristic of many oncoproteins.[2] Key oncogenic proteins whose expression is downregulated by this compound include MYC and MCL-1.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound and its derivatives has been evaluated across a range of cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | Cancer Type | ED50 / IC50 (nM) | Reference |

| This compound | Lu1 | Lung Carcinoma | 13.8 (ED50) | [6] |

| This compound | LNCaP | Prostate Cancer | 23.0 (ED50) | [6] |

| This compound | MCF-7 | Breast Cancer | 9.2 (ED50) | [6] |

| Rocaglamide A | Various | - | <10 (for TRAIL sensitization) | [7] |

Downstream Cellular Effects

The this compound-induced inhibition of oncoprotein synthesis triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis

This compound promotes apoptosis through the intrinsic or mitochondrial pathway. Treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-xL.[6] This shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-7, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptosis.[6]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. In LNCaP prostate cancer cells, this compound causes a G2/M phase arrest.[6] This is associated with a decrease in the protein levels of Cdc25C, a phosphatase that activates the cyclin-dependent kinase Cdc2, a key regulator of the G2/M transition.[6]

Immunomodulatory Effects: Regulation of the PD-1/PD-L1 Axis

Emerging evidence suggests that rocaglates can modulate the tumor immune microenvironment, enhancing anti-tumor immunity. The inhibition of eIF4A by rocaglates has been linked to the downregulation of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[8][9]

The mechanism appears to be indirect, mediated through the translational suppression of STAT1, a key transcriptional activator of the CD274 gene (encoding PD-L1).[8][9] By reducing STAT1 protein levels, this compound can decrease PD-L1 transcription and subsequent protein expression on the tumor cell surface. This reduction in PD-L1 can enhance the recognition and elimination of cancer cells by cytotoxic T lymphocytes.

Furthermore, studies have shown that Rocaglamide A (RocA) can promote the infiltration and differentiation of T cells within the tumor microenvironment.[10][11][12] Combination therapy of RocA with a PD-1 inhibitor has been shown to overcome checkpoint resistance in multiple tumor models, suggesting a synergistic effect.[10][11][12]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism and Downstream Effects

Caption: this compound's core mechanism of action leading to cell cycle arrest and apoptosis.

This compound's Immunomodulatory Effect on the PD-L1 Pathway

Caption: this compound's indirect inhibition of PD-L1 expression via STAT1 translation.

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for analyzing protein expression changes using Western Blot.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or a designated solubilizing agent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Sample Preparation: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against MYC, MCL-1, Bax, Bcl-xL, Caspase-9, PARP, Cdc25C, STAT1, PD-L1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Co-Immunoprecipitation (Co-IP) for eIF4A Interaction

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-eIF4A antibody or an isotype control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting for the presence of interacting partners.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds with a well-defined primary mechanism of action targeting translation initiation. Its ability to selectively inhibit the synthesis of key oncoproteins provides a strong rationale for its development as a therapeutic agent. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, are well-documented.

The emerging role of rocaglates in modulating the tumor immune microenvironment, particularly through the downregulation of PD-L1, opens up exciting new avenues for combination therapies. The synergistic effects observed with immune checkpoint inhibitors highlight the potential of this compound to sensitize tumors to immunotherapy.

Future research should focus on:

-

Elucidating the full spectrum of mRNAs whose translation is sensitive to this compound to identify additional therapeutic targets and potential biomarkers of response.

-

Investigating the in vivo efficacy of this compound in combination with other anti-cancer agents, including targeted therapies and immunotherapies, in various pre-clinical cancer models.

-

Developing this compound analogs with improved pharmacokinetic properties and reduced off-target toxicities to enhance their clinical translatability.

This technical guide provides a solid foundation for researchers to further explore the multifaceted anti-cancer properties of this compound and to accelerate its journey from the laboratory to the clinic.

References

- 1. Enhanced bypass of PD-L1 translation reduces the therapeutic response to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Effects on the Translation of Immune-Related Alternatively Polyadenylated mRNAs in Melanoma and T Cells by eIF4A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abstract PD2-08: Targeting of eIF4A1 along with anti-PD-L1 therapy limits lung metastases efficaciously in triple-negative breast cancer [scholars.utoledo.edu]

- 10. researchgate.net [researchgate.net]

- 11. Rocaglamide promotes infiltration and differentiation of T cells and coordinates with PD-1 inhibitor to overcome checkpoint resistance in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rocaglamide promotes infiltration and differentiation of T cells and coordinates with PD-1 inhibitor to overcome checkpoint resistance in multiple tumor models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Rocaglaol: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Rocaglaol, a complex cyclopenta[b]benzofuran natural product, has garnered significant attention in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aglaia species, tailored for professionals in drug discovery and development.

Discovery and Occurrence

This compound is a member of the flavagline family of natural products, which are characteristic secondary metabolites of plants belonging to the genus Aglaia (family Meliaceae). The first flavagline, rocaglamide, was isolated in 1982 from Aglaia elliptifolia.[1] Subsequently, a diverse array of structurally related compounds, including this compound, have been identified from various Aglaia species.

This compound has been isolated from several Aglaia species, including:

The occurrence and yield of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction (e.g., leaves, bark, or twigs).

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Aglaia species typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from various reported methods.

Plant Material Collection and Preparation

Fresh plant material (e.g., leaves, stems, or bark) of the selected Aglaia species is collected, air-dried in the shade, and then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction using an organic solvent. Maceration at room temperature or Soxhlet extraction are common methods.

-

Solvent: Methanol or ethanol are typically used for the initial extraction.

-

Procedure (Maceration): The plant powder is soaked in the solvent for a period of 24-72 hours, with occasional agitation. The process is usually repeated three times with fresh solvent to ensure complete extraction of the secondary metabolites.

-

Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. This compound, being moderately polar, is often enriched in the dichloromethane or ethyl acetate fraction.

Chromatographic Purification

The bioactive fraction (typically the dichloromethane or ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

This is the primary method for the initial separation of compounds in the enriched fraction.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include gradients of n-hexane/ethyl acetate or dichloromethane/methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

For final purification to obtain highly pure this compound, preparative HPLC is often necessary.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient or isocratic system of water and an organic solvent like methanol or acetonitrile is employed.

-

Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Structure Elucidation and Characterization

The structure of the isolated pure this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

The following tables summarize the available quantitative data on the yield and biological activity of this compound. It is important to note that yields can be highly variable, and direct comparisons should be made with caution due to differences in extraction and purification methodologies.

| Aglaia Species | Plant Part | Reported Yield of this compound and Derivatives | Reference |

| Aglaia duppereana | Flowers | This compound (5.2 mg from an unspecified amount of plant material) |

Table 1: Reported Yields of this compound from Aglaia Species

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Lu1 | Lung Cancer | 13.8 | [4] |

| LNCaP | Prostate Cancer | 23.0 | [4] |

| MCF-7 | Breast Cancer | 9.2 | [4] |

| HT-29 | Colon Cancer | Varies (less potent than other analogues) | [7] |

| K562 | Chronic Myeloid Leukemia | Potent activity reported | [8] |

| HCT116 | Colorectal Cancer | 70 | [9] |

Table 2: In Vitro Cytotoxic Activity of this compound

Signaling Pathways and Experimental Workflows

This compound exerts its potent biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from Aglaia species is depicted below.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit this pathway.[8][10]

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonol-cinnamate cycloadducts and diamide derivatives from Aglaia laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of Rocaglaol and its derivatives

An In-depth Technical Guide to the Biological Activity of Rocaglaol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives, a class of natural products known as rocaglamides or flavaglines, are isolated from plants of the Aglaia species.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including potent anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] Their primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, many of which encode oncoproteins.[4][5] By clamping eIF4A onto specific polypurine RNA sequences, rocaglates create a steric barrier that blocks the scanning ribosome, thereby inhibiting protein synthesis.[6][7] This unique mode of action has positioned rocaglates as promising candidates for therapeutic development, particularly in oncology and virology. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the core signaling pathways and structure-activity relationships.

Core Mechanism of Action: Targeting eIF4A-Dependent Translation

The principal molecular target of this compound and its derivatives is the DEAD-box RNA helicase eIF4A.[6][8] eIF4A is a critical component of the eIF4F complex, which is recruited to the 5' cap of mRNAs to facilitate the initiation of translation.[6] It unwinds complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, allowing the 43S preinitiation complex to scan and locate the start codon.[6]

Rocaglates function as interfacial inhibitors.[5] They do not bind to eIF4A or RNA alone but rather stabilize the eIF4A-RNA complex.[9] The crystal structure of human eIF4A1 in a complex with ATP, Rocaglamide A (RocA), and a polypurine RNA sequence reveals that the compound fits into a "bi-molecular cavity" formed by both the protein and a sharply bent purine pair in the RNA.[6] This interaction "clamps" eIF4A onto the mRNA, stalling the translation initiation process and leading to a potent, selective inhibition of proteins encoded by mRNAs with structured, purine-rich 5'-UTRs.[6][7][10]

Diverse Biological Activities

The unique mechanism of rocaglates translates into a wide array of biological effects, from anticancer to antiviral and anti-inflammatory activities.

Anticancer Activity

Rocaglates show potent antiproliferative and cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.[3][11] This activity is largely due to the inhibition of oncoproteins with short half-lives and structured 5'-UTRs, such as c-Myc and Mcl-1.[3] this compound and its derivatives have been shown to induce apoptosis and cause cell cycle arrest, typically at the G2/M or G0/G1 phase.[11][12][13]

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | Lu1 (Lung Cancer) | Cytotoxicity | ED₅₀ | 13.8 nM | [13] |

| This compound | LNCaP (Prostate Cancer) | Cytotoxicity | ED₅₀ | 23.0 nM | [13] |

| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | ED₅₀ | 9.2 nM | [13] |

| Didesmethyl-rocaglamide | MONO-MAC-6 (Leukemia) | MTT Assay | IC₅₀ | 0.004 µM | [14] |

| Didesmethyl-rocaglamide | MEL-JUSO (Melanoma) | MTT Assay | IC₅₀ | 0.013 µM | [14] |

| This compound Derivative 16 | Various Human Cancers | Cytotoxicity | IC₅₀ | 0.5 - 2.3 nM | [4][15] |

| Synthetic Derivative 14 | HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 70 nM | [11] |

| Synthetic Derivative 20 | HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 70 nM | [11] |

| Water-Soluble Derivative | HEL (Leukemia) | MTT Assay | IC₅₀ | 0.19 ± 0.01 µM | [16] |

| MQ-16 | K562 (Leukemia) | MTT Assay | - | Significant Inhibition | [12][17] |

| Flavagline FL3 | Various Cancer Cells | Viability | IC₅₀ | ~1 nM |[18] |

Antiviral Activity

Many RNA viruses depend on the host cell's translation machinery for their replication and possess highly structured 5'-UTRs, making them susceptible to eIF4A inhibitors.[8] Rocaglates have demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Coronaviruses (HCoV-229E, MERS-CoV, SARS-CoV-2), Hepatitis E, and others.[7][8][10][19] By targeting a host factor (eIF4A), rocaglates have a high barrier to the development of viral resistance.[7][10]

Table 2: Antiviral Activity of Rocaglate Derivatives

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Zotatifin | HCoV-229E | MRC-5 | EC₅₀ | 3.9 nM | [10] |

| Zotatifin | MERS-CoV | MRC-5 | EC₅₀ | 4.3 nM | [10] |

| Zotatifin | SARS-CoV-2 | Vero E6 | EC₅₀ | 41.6 nM | [10] |

| Zotatifin | SARS-CoV-2 | In vitro | IC₉₀ | 37 nM |[8] |

Anti-inflammatory and Neuroprotective Activity

This compound derivatives also exhibit potent anti-inflammatory properties.[20] They can inhibit the activation of key inflammatory transcription factors like NF-κB and AP-1.[20] This is achieved by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-2, IL-4).[11][20] This anti-inflammatory action contributes to their neuroprotective effects, as demonstrated in animal models of Parkinson's disease and traumatic brain injury, where a synthetic this compound derivative significantly reduced neuronal cell death and cerebral infarct volume.[20]

Downstream Signaling Pathways

Beyond the direct inhibition of translation, the effects of rocaglates cascade through multiple signaling pathways critical for cell survival, proliferation, and inflammation. In cancer cells, rocaglates have been shown to modulate the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK (MEK/ERK, JNK, p38) pathways. For instance, the derivative MQ-16 was found to significantly reduce the phosphorylation of key proteins like PI3K, Akt, mTOR, JAK2, STAT3, MEK, and ERK in K562 leukemia cells, while activating the stress-related kinases p38 and JNK.[12][17]

Structure-Activity Relationships (SAR)

The biological activity of rocaglates is highly dependent on their chemical structure. Studies on various natural and synthetic derivatives have established key SAR principles.[3][14]

-

Cyclopenta[b]benzofuran Core: This core structure is essential for the pronounced biological activity.[21]

-

C-1 Position: An amide group at C-1 can lead to more potent cytotoxic effects compared to a hydroxyl group.[4][15] Acetylation of a C-1 hydroxyl group diminishes activity.[14]

-

C-2 Position: Bulky substituents at the C-2 position of the cyclopentane ring decrease cytotoxicity.[3][14]

-

C-4' Position: An electron-withdrawing group at the C-4' position of the phenyl ring increases cytotoxicity.[3]

-

C-6 and C-8 Positions: Halogen substitutions at C-6 and C-8 can significantly enhance antiviral activity.[22]

-

C-8 Methoxy Group: The methoxy group at C-8 appears necessary for potent cytotoxic activity.[3]

Experimental Protocols

The following sections provide generalized methodologies for key experiments frequently cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells (e.g., K562, LNCaP, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with serial dilutions of this compound or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Methodology (Cell Cycle):

-

Treatment and Harvest: Treat cells with the compound for 24-72 hours. Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.[13]

Methodology (Apoptosis - Annexin V/PI Staining):

-

Treatment and Harvest: Treat and harvest cells as described above.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[12][13]

Methodology:

-

Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Caspase-3, PARP, Cyclin B1) overnight at 4°C.[12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion

This compound and its derivatives represent a potent class of natural products with significant therapeutic potential. Their well-defined mechanism of action, centered on the inhibition of the translation initiation factor eIF4A, provides a strong rationale for their development as anticancer and antiviral agents. The extensive body of research has elucidated key structure-activity relationships, paving the way for the design of novel synthetic derivatives with improved potency, selectivity, and drug-like properties.[16] The consistent demonstration of efficacy in preclinical models of cancer, viral infections, and neuroinflammation underscores the importance of continued investigation into this fascinating family of compounds for future drug development.

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Structure-Activity Relationship of the Insecticidal Natural Product Rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A synthetic derivative of the natural product this compound is a potent inhibitor of cytokine-mediated signaling and shows neuroprotective activity in vitro and in animal models of Parkinson's disease and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

Rocaglaol as an Inhibitor of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Rocaglaol and its derivatives as potent inhibitors of protein synthesis. We delve into the core mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Clamping the eIF4A Helicase

This compound and its analogues, collectively known as rocaglates, exert their primary inhibitory effect on protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2][3] Unlike conventional inhibitors that might block an active site, rocaglates function as interfacial inhibitors.[3] They stabilize the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][4]

The mechanism unfolds as follows:

-

Binding to a Bi-molecular Cavity : this compound binds to a unique "bi-molecular cavity" formed by the interface of eIF4A and a polypurine sequence (repeats of adenine and guanine nucleotides) within the 5' untranslated region (5' UTR) of an mRNA molecule.[1][4] This interaction is highly selective for these purine-rich motifs.[1]

-

Formation of a Stable Ternary Complex : The binding of this compound creates a stable eIF4A•this compound•RNA ternary complex.[1] This clamping effect is ATP-independent, a notable feature of rocaglate activity.[1][4]

-

Steric Hindrance of the Pre-initiation Complex : The stabilized complex on the mRNA acts as a steric barrier, physically obstructing the scanning of the 43S pre-initiation complex along the 5' UTR.[1][4] This blockage prevents the ribosome from reaching the start codon, thereby inhibiting the initiation of translation for that specific mRNA.[5]

-

Sequestration of eIF4A : By trapping eIF4A on certain mRNAs, rocaglates can also deplete the pool of available eIF4A for the formation of the eIF4F complex (comprising eIF4A, the cap-binding protein eIF4E, and the scaffolding protein eIF4G).[1][4] This sequestration can lead to a broader, or "bystander," inhibition of cap-dependent translation.[4][6]

Both eIF4A paralogs, eIF4A1 and eIF4A2, are targeted by rocaglates.[2] This mechanism of action is distinct from other eIF4A inhibitors like hippuristanol, which inactivates the helicase's function more directly.[4]

Figure 1: Mechanism of this compound-mediated translation inhibition.

Affected Signaling Pathways

This compound's ability to selectively inhibit the translation of specific mRNAs, particularly those with structured 5' UTRs rich in polypurine sequences, leads to the downregulation of key oncoproteins and signaling molecules. This selective inhibition impacts several critical cellular signaling pathways implicated in cancer and inflammation.

-

PI3K/Akt/mTOR Pathway : Rocaglates can inhibit this central cell growth and proliferation pathway. A synthetic this compound derivative, MQ-16, was shown to reduce the phosphorylation of PI3K, Akt, and mTOR in K562 chronic myelogenous leukemia cells.[7][8]

-

JAK2/STAT3 Pathway : The same derivative, MQ-16, also decreased the phosphorylation of JAK2 and STAT3, key components of a pathway often hyperactivated in hematological malignancies.[7][8]

-

MAPK Pathway : this compound and its derivatives have demonstrated inhibitory effects on the MAPK pathway.[9] MQ-16 was found to decrease the phosphorylation of MEK and ERK while activating p38 and JNK.[7][8]

-

Wnt/β-catenin Pathway : Certain this compound derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer development.[9]

-

NF-κB and AP-1 Signaling : A synthetic this compound derivative displayed potent anti-inflammatory properties by inhibiting the activity of the transcription factors NF-κB and AP-1 in glial and endothelial cells.[10] This leads to reduced expression of inflammatory mediators like nitric oxide, cyclooxygenase-2, and various cytokines.[10]

Figure 2: Major signaling pathways modulated by this compound.

Quantitative Data on this compound Activity

The cytotoxic and anti-proliferative activities of this compound and its derivatives have been quantified across various cancer cell lines. The tables below summarize key findings from the literature.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Metric | Value (nM) | Reference |

| Lu1 | Lung Carcinoma | - | ED50 | 13.8 | [11] |

| LNCaP | Prostate Cancer | - | ED50 | 23.0 | [11] |

| MCF-7 | Breast Cancer | - | ED50 | 9.2 | [11] |

| MONO-MAC-6 | Acute Monocytic Leukemia | MTT | IC50 | 4.0 | [12] |

| MEL-JUSO | Melanoma | MTT | IC50 | 13.0 | [12] |

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Lines | Metric | Value (µM) | Reference |

| Various this compound derivatives (8) | HEL, MDA-MB-231, HCT116 | IC50 | 0.013 - 5.82 | [9] |

| Synthetic Analogue (FL3) | HL60, Hela | IC50 | ~0.001 | [13][14] |

| Zotatifin (eFT226) | SARS-CoV-2 infected cells | IC90 | 0.037 | [15] |

| CR-31-B (-) | HCoV-229E, SARS-CoV-2 infected cells | - | <0.1 (inhibition) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Translation (IVT) Assay

This assay directly measures the effect of a compound on the synthesis of a protein in a cell-free system.[1][16]

Objective: To quantify the inhibitory effect of this compound on cap-dependent and/or IRES-mediated translation.

Materials:

-

1-Step Human Coupled IVT Kit (e.g., from Thermo Scientific) or Rabbit Reticulocyte Lysate.[17]

-

Capped reporter mRNA (e.g., Firefly Luciferase).

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Reaction Setup: Prepare the IVT reaction mix according to the manufacturer's instructions. This typically includes the cell lysate, reaction buffer, amino acids, and an energy source.[17]

-

Compound Addition: Add this compound at a series of final concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., cycloheximide).

-

Template Addition: Add the reporter mRNA to each reaction tube to initiate translation.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Signal Detection: Add the luciferase assay reagent to each tube, which lyses the components and provides the substrate for the newly synthesized luciferase.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reporter protein synthesis.

Figure 3: Workflow for an in vitro translation (IVT) assay.

Fluorescence Polarization (FP) Assay for eIF4A:RNA Binding

This assay is used to measure the binding affinity between eIF4A and an RNA probe and to assess how this binding is modulated by compounds like this compound.[2]

Objective: To quantify the this compound-induced enhancement of eIF4A binding to a polypurine RNA sequence.

Materials:

-

Recombinant human eIF4A1 protein.

-

Fluorescently labeled RNA probe with a polypurine sequence (e.g., 5'-FAM-(AG)10).[1]

-

This compound stock solution (in DMSO).

-

FP buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).

-

Microplate reader with FP capabilities.

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant eIF4A1 protein and the FAM-labeled polypurine RNA probe at fixed concentrations in the FP buffer.

-

Compound Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader. The instrument excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.

-

Data Analysis: The FP value (in milli-polarization units, mP) increases as the fluorescently labeled RNA binds to the larger eIF4A protein, causing it to tumble more slowly in solution. Plot the change in mP against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal binding).

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient. It is a powerful method to assess the overall state of translation initiation and elongation within a cell.[18][19][20]

Objective: To determine if this compound treatment leads to a shift from polysomes to monosomes, indicating an inhibition of translation initiation.

Materials:

-

Cultured cells treated with this compound or vehicle.

-

Cycloheximide (CHX) solution (100 mg/ml).[18]

-

Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and CHX).

-

Sucrose solutions (e.g., 10% and 50% w/v) for gradient preparation.

-

Gradient maker and peristaltic pump.

-

Ultracentrifuge with a swinging-bucket rotor (e.g., SW41 Ti).[18]

-

Gradient fractionation system with a UV detector (254 nm).

Procedure:

-

Cell Treatment and Harvest: Treat cells with this compound for the desired time. Prior to harvesting, add CHX to the culture medium for 10 minutes to arrest translating ribosomes on the mRNA.[18]

-

Cell Lysis: Wash the cells with ice-cold PBS containing CHX, then lyse them on the plate with ice-cold lysis buffer. Scrape the lysate and collect it.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet nuclei and mitochondria.

-

Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.

-

Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for a set time (e.g., 2 hours) at 4°C.[18]

-

Fractionation and Analysis: Place the tube in a fractionation system. A dense solution (e.g., 60% sucrose) is pumped into the bottom of the tube, pushing the gradient upwards through a UV detector. The absorbance at 254 nm is continuously recorded, generating a profile with peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.

-

Interpretation: A decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak in this compound-treated cells compared to the control indicates a potent inhibition of translation initiation.

Figure 4: General workflow for a polysome profiling experiment.

Conclusion

This compound is a potent and selective inhibitor of protein synthesis with a unique mechanism of action that involves clamping the RNA helicase eIF4A onto polypurine-rich mRNA sequences. This activity leads to the specific downregulation of oncoproteins and the modulation of key signaling pathways involved in cancer and inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of the rocaglate class of compounds.

References

- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic derivative of the natural product this compound is a potent inhibitor of cytokine-mediated signaling and shows neuroprotective activity in vitro and in animal models of Parkinson's disease and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polysome profiling - Wikipedia [en.wikipedia.org]

- 20. Studying the Translatome with Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]

Rocaglaol-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which rocaglaol, a potent natural compound, induces apoptosis and cell cycle arrest in cancer cells. We will explore the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate these effects.

Core Mechanism of Action: Targeting eIF4A-Mediated Translation

This compound and its derivatives, collectively known as rocaglates, exert their primary anti-neoplastic effects by targeting the eukaryotic initiation factor 4A (eIF4A).[1][2] eIF4A is an ATP-dependent DEAD-box RNA helicase essential for unwinding the 5' untranslated regions (5' UTRs) of mRNAs, a critical step for the recruitment of the ribosome and initiation of translation.[3][4]

Unlike typical inhibitors that block the active site, rocaglates function as interfacial inhibitors. They stabilize the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][5] This activity is particularly potent on mRNAs containing polypurine sequences.[3] The stabilized eIF4A-RNA complex creates a steric barrier that impedes the scanning 43S pre-initiation complex, thereby repressing the translation of specific mRNAs.[3] This selective inhibition of protein synthesis, especially of oncogenes with highly structured 5' UTRs, is a key trigger for the downstream pro-apoptotic and cell cycle inhibitory effects.[4]

Induction of Apoptosis via the Intrinsic Pathway

This compound primarily triggers apoptosis through the mitochondrial-dependent intrinsic pathway.[6][7] This process is initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Studies show that this compound treatment leads to:

-

Upregulation of pro-apoptotic proteins: The expression of Bax is significantly increased.[6]

-

Downregulation of anti-apoptotic proteins: The expression of Bcl-2 and Bcl-xL is markedly decreased.[6][8]

This imbalance disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[7] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6][8] These effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[6][8] Cleavage of PARP is a definitive hallmark of apoptosis.[6]

Some evidence also suggests a role for the endoplasmic reticulum (ER) stress pathway, involving the activation of caspase-12 and the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[9][10]

Induction of G2/M Phase Cell Cycle Arrest

This compound has been shown to cause a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[6][7] The transition from the G2 to the M (mitosis) phase is tightly regulated by the Cdc2/cyclin B complex. The activity of this complex is controlled by its phosphorylation state.

The mechanism of this compound-induced G2/M arrest involves the following key steps:

-

Downregulation of Cdc25C: this compound treatment leads to a time-dependent decrease in the protein levels of Cdc25C.[6][7] Cdc25C is a crucial phosphatase that removes an inhibitory phosphate group from Cdc2.

-

Increased Inhibitory Phosphorylation of Cdc2: With reduced Cdc25C activity, Cdc2 remains in a hyperphosphorylated (inactive) state at the Tyr15 residue.[6][7]

-

Inactivation of Cdc2/cyclin B Complex: The phosphorylated Cdc2/cyclin B complex is inactive and cannot drive the cell into mitosis, resulting in arrest at the G2/M checkpoint.[7]

Notably, the expression levels of cyclin B and total Cdc2 are generally not significantly altered by this compound treatment.[6][7]

Data Presentation

Table 1: Cytotoxicity (ED50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | ED50 (nM) | Citation |

| Lu1 | Lung | 13.8 | [6][7] |

| LNCaP | Prostate | 23.0 | [6][7] |

| MCF-7 | Breast | 9.2 | [6][7] |

ED50: The dose that is effective in 50% of the population.

Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment Time (hours) | This compound (120 nM) % of Cells in G2/M | Control % of Cells in G2/M | Citation |

| 6 | 13.4 | 18.6 | [7] |

| 12 | 22.4 | 20.3 | [7] |

| 18 | 29.4 | 21.9 | [7] |

| 24 | 32.9 | 16.8 | [7] |

| 30 | 52.1 | 14.9 | [7] |

| 36 | 63.5 | 14.0 | [7] |

Table 3: Summary of this compound's Effect on Key Regulatory Proteins in LNCaP Cells

| Protein | Function | Effect of this compound | Citation |

| Apoptosis Pathway | |||

| Bax | Pro-apoptotic | Increased expression | [6] |

| Bcl-xL | Anti-apoptotic | Decreased expression | [6] |

| Cleaved Caspase-9 | Initiator Caspase | Increased expression | [6] |

| Cleaved Caspase-7 | Effector Caspase | Increased expression | [6] |

| Cleaved PARP | Apoptosis Marker | Increased expression | [6] |

| Cell Cycle Pathway | |||

| Cdc25C | Mitotic Activator | Decreased expression | [6][7] |

| Phospho-Cdc2 (Tyr15) | Inactive Kinase | Increased expression | [6][7] |

| Cyclin B | Mitotic Regulator | No change | [6][7] |

| Total Cdc2 | Mitotic Kinase | No change | [6][7] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay for ED50/IC50 Determination)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50/IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Plate approximately 1x10⁶ cells in a 60 mm dish, allow to adhere, and treat with this compound (e.g., 120 nM) and a vehicle control for various time points (e.g., 6, 12, 18, 24, 36 hours).[7]

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 min), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[11]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[12]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content.[11]

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-xL, cleaved caspase-3, PARP, Cdc25C, p-Cdc2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[13][14]

References

- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic analogue of this compound displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Neuroprotective Effects of Rocaglaol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocaglaol and its synthetic analogues, a class of natural products derived from the Aglaia species, have emerged as promising therapeutic agents with potent neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound analogues, focusing on their mechanisms of action, experimental validation, and future potential in the treatment of neurodegenerative diseases. We present a comprehensive summary of their effects on key signaling pathways, including the inhibition of pro-inflammatory transcription factors and the modulation of protein translation, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development in this area.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is chronic neuroinflammation, which contributes to neuronal cell death. This compound and its analogues have demonstrated significant anti-inflammatory and neuroprotective activities in preclinical models, making them a compelling class of compounds for further investigation.

Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound analogues are primarily attributed to their ability to modulate two critical cellular processes: inflammatory signaling and protein synthesis.

Inhibition of Pro-inflammatory Signaling Pathways

This compound analogues have been shown to be potent inhibitors of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are central regulators of the inflammatory response, and their constitutive activation is implicated in the pathogenesis of several neurodegenerative diseases.

By inhibiting NF-κB and AP-1, this compound analogues can suppress the expression of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and inducible enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This anti-inflammatory action helps to reduce neuroinflammation and protect neurons from inflammatory-mediated damage. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which is crucial for the activation of the canonical NF-κB pathway.

Modulation of Protein Synthesis via eIF4A Inhibition

This compound analogues are also known to target the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that unwinds complex secondary structures in the 5' untranslated region (UTR) of mRNAs. By clamping eIF4A onto specific polypurine-rich RNA sequences, these compounds can selectively inhibit the translation of certain mRNAs, including those encoding proteins involved in cell proliferation and survival. This mechanism is particularly relevant to their anticancer activity but may also contribute to their neuroprotective effects by modulating the expression of proteins involved in neuronal apoptosis and stress responses.

Quantitative Data on Neuroprotective Activities

The neuroprotective and anti-inflammatory activities of various this compound analogues have been quantified in a range of in vitro assays. The following tables summarize key data, including IC50 and EC50 values, for the inhibition of inflammatory mediators and the protection of neuronal cells from various insults.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogues

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| Rocaglamide A | NF-κB reporter gene | Jurkat T cells | ~50 | [2] |

| Synthetic Analogue (FL3) | Cell Viability | HL60 | ~1 | [3] |

| This compound | Cytotoxicity (ED50) | LNCaP | 23.0 | [4] |

| This compound | Cytotoxicity (ED50) | MCF-7 | 9.2 | [4] |

| This compound Derivatives | Cytotoxicity (IC50) | HCT116 | 70 | [5] |

| MQ-16 | Cell Proliferation | K562 | 161.85 ± 9.44 | [6] |

Table 2: In Vitro Neuroprotective Activity of this compound Analogues

| Compound | Neurotoxic Insult | Cell Line | EC50 (nM) | Protection (%) | Reference |

| Synthetic derivative of this compound (Compound A) | 1-Methyl-4-phenylpyridinium (MPP+) | Mesencephalic dopaminergic neurons | - | Significant | [1] |

| Silvestrol | - | LNCaP (apoptosis) | - | 53% (at 30 nM) | [7] |

| Resveratrol Analogue | Oxidative Stress | C6 glioma cells | 20-85 µM (cytotoxicity) | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the neuroprotective effects of this compound analogues.

Synthesis of this compound Analogues

A general method for the stereoselective synthesis of this compound analogues involves an intramolecular hydroxy epoxide opening to construct the core cyclopenta[b]benzofuran ring system.[9]

Workflow for a Generic Synthesis:

A detailed, step-by-step protocol for a specific analogue can be found in the cited literature.[9]

In Vitro Neuroprotection Assay (MPP+ Model of Parkinson's Disease)

This protocol describes an in vitro assay to assess the neuroprotective effects of this compound analogues against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a widely used model for Parkinson's disease research.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

1-methyl-4-phenylpyridinium (MPP+) iodide

-

This compound analogue test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogue for 2 hours.

-

Neurotoxin Exposure: Add MPP+ to the wells at a final concentration of 1 mM to induce neurotoxicity. Include a vehicle control (no MPP+) and a positive control (MPP+ only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC50 value of the this compound analogue.

NF-κB Nuclear Translocation Assay (Immunocytochemistry)

This protocol details the immunocytochemical staining of the p65 subunit of NF-κB to visualize its nuclear translocation upon inflammatory stimulation and the inhibitory effect of this compound analogues.

Materials:

-

Microglia or other suitable cell line

-

Lipopolysaccharide (LPS)

-

This compound analogue test compounds

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-p65 (NF-κB)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Coverslips and mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a 24-well plate.

-

Pre-treat cells with the this compound analogue for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

In Vivo Neuroprotection Assay (Traumatic Brain Injury Model)

This protocol describes a rat model of traumatic brain injury (TBI) induced by subdural hematoma to evaluate the in vivo neuroprotective efficacy of this compound analogues.[1]

Animals:

-

Adult male Sprague-Dawley rats

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Perform a craniotomy to expose the dura mater.

-

-

Induction of Subdural Hematoma:

-

Inject autologous blood into the subdural space to create a hematoma.

-

-

Compound Administration:

-

Administer the this compound analogue (e.g., via intravenous injection) at a specified time point post-injury.

-

-

Neurological Assessment:

-

Perform behavioral tests at various time points to assess motor and cognitive function.

-

-

Histological Analysis:

-

At the end of the study, perfuse the animals and collect the brains.

-

Perform histological staining (e.g., TTC staining) to measure the infarct volume.

-

Conclusion and Future Directions

This compound analogues represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their dual mechanism of action, involving the suppression of neuroinflammation and the modulation of protein synthesis, offers a multi-targeted approach to neuroprotection. The data presented in this guide highlight their potent in vitro and in vivo activities.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the neuroprotective efficacy and drug-like properties of this compound analogues.

-

Target deconvolution: To fully elucidate the specific molecular targets and pathways responsible for their neuroprotective effects.

-

Pharmacokinetic and toxicity studies: To assess their suitability for clinical development.

-

Evaluation in a broader range of neurodegenerative disease models: To determine their therapeutic potential across different pathologies.

The continued investigation of this compound and its analogues holds great promise for the development of novel and effective therapies for a range of debilitating neurological disorders.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and synthesis of this compound derivatives by inhibiting Wnt/β-catenin and MAPK signaling pathways against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic, cytoprotective and antioxidant activities of resveratrol and analogues in C6 astroglioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of (+/-)-rocaglaol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocaglaol Signaling Pathways in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms and signaling pathways affected by rocaglaol and its derivatives in the context of colorectal cancer (CRC). Rocaglaols, a class of natural products derived from plants of the Aglaia genus, have demonstrated potent anticancer activity, making them a subject of intense research for therapeutic development.

Core Mechanism of Action: Inhibition of Translation Initiation

The primary and most well-characterized mechanism of action for rocaglaols is the inhibition of protein synthesis at the initiation stage. This is achieved through direct targeting of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.

Unlike typical helicase inhibitors that block RNA unwinding, rocaglaols act as molecular clamps. They stabilize the interaction between eIF4A and specific RNA sequences, particularly polypurine stretches within the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs).[1][2] This clamping action occurs in an ATP-independent manner.[1] The stabilized this compound-eIF4A-RNA complex creates a physical roadblock that impedes the scanning 43S pre-initiation complex, thereby repressing the translation of specific mRNAs.[1] This mechanism is distinct from inhibiting the overall availability of eIF4A and is independent of the phosphorylation status of eIF4E, another key translation initiation factor.[1][3] By selectively inhibiting the translation of oncogenes that are highly dependent on eIF4A activity, rocaglaols exert a potent anti-neoplastic effect.[4]

References

- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Water-Soluble Rocaglaol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocaglaol and its derivatives, a class of natural products primarily isolated from plants of the Aglaia genus, have demonstrated potent anticancer activities at nanomolar concentrations.[1][2] However, their clinical development has been significantly hindered by poor drug-like properties, most notably their low water solubility.[1][3] To address this limitation, researchers have focused on the synthesis of water-soluble derivatives to enhance their bioavailability and therapeutic potential. This document provides detailed application notes and protocols for the synthesis of such derivatives, focusing on nitrogen-containing phenyl-substituted Rocaglaols, which have shown promise in improving aqueous solubility while maintaining or even enhancing cytotoxic activity.